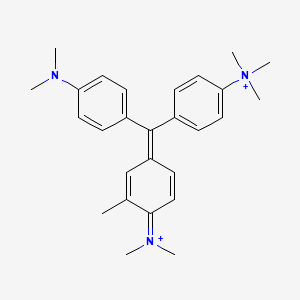
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate is a natural product found in Grindelia camporum, Aster bellidiastrum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has highlighted the antimicrobial properties of certain polyacetylenes found in Bellis perennis (common daisy), including methyl deca-4,6-diynoate. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial treatments (Avato et al., 1997).
Molluscicidal and Antifungal Properties
The steam-distilled fraction of Erigeron speciosus, containing methyl 2Z, 8Z-deca-2,8-diene-4,6-diynoate, demonstrated both molluscicidal and antifungal activities. This suggests its potential use in controlling harmful snails and fungal pathogens in agricultural settings (Meepagala et al., 2002).
Natural Pest Control
Studies have shown the efficacy of methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate as a natural antifeedant and toxic agent to certain insects like the Colorado potato beetle. This compound's presence in plants like Chrysothamnus nauseosus highlights its role in natural pest control mechanisms (Rose et al., 1980).
Antibiotic Effects on Insects
Research on C10–C12 fatty acid esters, including this compound, has revealed their antibiotic effects on insects like the pink bollworm and tobacco budworm. This compound showed significant lethal effects at low concentrations, suggesting its potential use in insect control (Binder et al., 1979).
Synthesis and Chemical Studies
There have been various studies focused on the synthesis and structural analysis of this compound and its derivatives. These studies contribute to the understanding of its chemical properties and potential applications in synthetic chemistry (Kobayashi et al., 1976).
Eigenschaften
CAS-Nummer |
928-36-9 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9- |
InChI-Schlüssel |
GXPDZHWFJLUFGY-RTAKVZRXSA-N |
Isomerische SMILES |
C/C=C\C#CC#C/C=C\C(=O)OC |
SMILES |
CC=CC#CC#CC=CC(=O)OC |
Kanonische SMILES |
CC=CC#CC#CC=CC(=O)OC |
Synonyme |
(2Z,8Z)-matricaria acid methyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




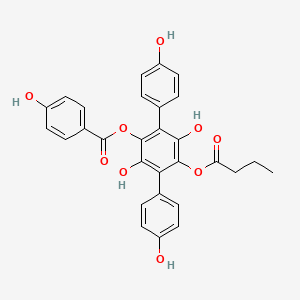
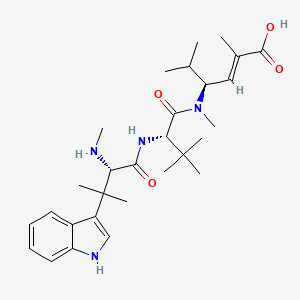


![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)
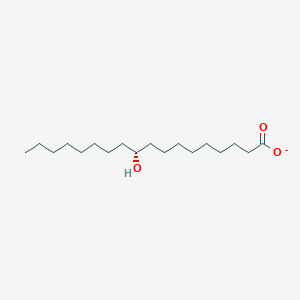
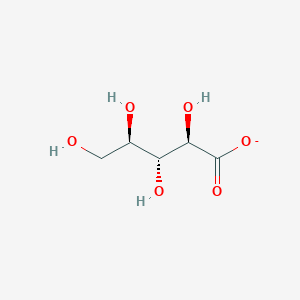

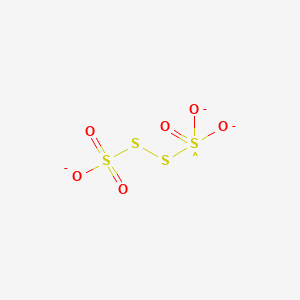
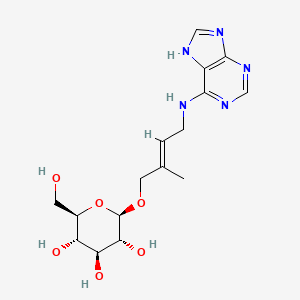
![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
![(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B1235996.png)
